(R)-1-(Anthracen-9-yl)ethanamine

Catalog No.
S2644223
CAS No.
241488-97-1
M.F
C16H15N
M. Wt
221.303
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-(Anthracen-9-yl)ethanamine

CAS Number

241488-97-1

Product Name

(R)-1-(Anthracen-9-yl)ethanamine

IUPAC Name

(1R)-1-anthracen-9-ylethanamine

Molecular Formula

C16H15N

Molecular Weight

221.303

InChI

InChI=1S/C16H15N/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11H,17H2,1H3/t11-/m1/s1

InChI Key

RZLKNOOWSHXPRB-LLVKDONJSA-N

SMILES

CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)N

solubility

not available

Photomechanical Organic Microcrystals

Fluorescence Quenching

Excimer Fluorescence

Triplet–Triplet Annihilation Photon Upconversion

Organic Light Emitting Diodes (OLEDs)

    Scientific Field: Optoelectronics

    Application Summary: Anthracene-based molecules, including this compound, are used in the design of organic light emitting diodes (OLEDs).

    Results: Not specified.

Fluorescent Probes

    Scientific Field: Biochemistry

    Application Summary: This compound is used in the design of fluorescent probes.

Organic Scintillators

Nondoped Blue Fluorescent Organic Light-Emitting Diodes

(R)-1-(Anthracen-9-yl)ethanamine is an organic compound characterized by its unique structure, which features an anthracene moiety attached to an ethanamine group. Its molecular formula is C16H15NC_{16}H_{15}N and it has a molecular weight of 221.30 g/mol. The compound is notable for its potential applications in various fields, including organic electronics and medicinal chemistry due to the properties imparted by the anthracene structure, which is known for its luminescent and semiconducting characteristics.

  • Aza-Michael Addition: This compound can act as a Michael donor in reactions with α,β-unsaturated carbonyl compounds. For example, it has been successfully reacted with phenyl vinyl sulfone to form N-(anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine under microwave conditions, demonstrating its utility in synthetic organic chemistry .
  • Cross-Coupling Reactions: Similar anthracene derivatives have been utilized in Suzuki–Miyaura cross-coupling reactions, indicating that (R)-1-(Anthracen-9-yl)ethanamine could potentially participate in similar transformations to form more complex structures .

The synthesis of (R)-1-(Anthracen-9-yl)ethanamine can be achieved through several methods:

  • Direct Amine Synthesis: The compound can be synthesized via the reductive amination of anthracene derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
  • Aza-Michael Addition: As mentioned earlier, it can also be synthesized through aza-Michael addition reactions involving anthracene derivatives and suitable Michael acceptors .
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods can also yield this compound from suitable precursors .

(R)-1-(Anthracen-9-yl)ethanamine has potential applications in various fields:

  • Organic Electronics: Due to its luminescent properties, it may be used in organic light-emitting diodes (OLEDs) and organic photovoltaics.
  • Fluorescent Probes: The compound could serve as a fluorescent probe in biological imaging.
  • Pharmaceuticals: Its structural features may lend themselves to development as a pharmaceutical agent, particularly in cancer therapy.

Interaction studies involving (R)-1-(Anthracen-9-yl)ethanamine may focus on its binding affinity with biological targets or its interaction with other chemical species:

  • Molecular Docking Studies: These could provide insights into how this compound interacts with specific proteins or enzymes.
  • Spectroscopic Studies: Techniques such as fluorescence spectroscopy could elucidate how this compound interacts with nucleic acids or proteins.

(R)-1-(Anthracen-9-yl)ethanamine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
(S)-1-(Anthracen-9-yl)ethanamineEnantiomer of (R)-isomerDifferences in biological activity and reactivity
(R)-1-(Naphthalen-1-yl)ethanamineNaphthalene instead of anthraceneLower luminescence compared to anthracene
4-(Anthracen-9-yl)pyridineContains a pyridine ringEnhanced solubility and different reactivity
1-(Phenanthren-9-yl)ethanaminePhenanthrene moietyPotentially different electronic properties

These compounds highlight the uniqueness of (R)-1-(Anthracen-9-yl)ethanamine, particularly its luminescent properties due to the anthracene structure, which may not be present in all analogs.

XLogP3

4

Dates

Last modified: 08-16-2023

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